molecular formula C8H12O3 B6260169 3-cyclopropyloxolane-3-carboxylic acid CAS No. 1553174-95-0

3-cyclopropyloxolane-3-carboxylic acid

Cat. No. B6260169
CAS RN: 1553174-95-0
M. Wt: 156.2
InChI Key:
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Description

3-cyclopropyloxolane-3-carboxylic acid (CPCA) is an organic compound that has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. CPCA is a cyclopropyl-substituted oxolane derivative, and it is a cyclic ether with a carboxylic acid group. It is a versatile building block in organic synthesis, and it has been used in the synthesis of various compounds, such as benzodiazepines, pyridines, and steroids. In addition, CPCA has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Moreover, CPCA has been studied for its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

3-cyclopropyloxolane-3-carboxylic acid has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In particular, 3-cyclopropyloxolane-3-carboxylic acid has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-cyclopropyloxolane-3-carboxylic acid has been shown to inhibit the activity of aldo-keto reductases, which are involved in the metabolism of a variety of compounds. Furthermore, 3-cyclopropyloxolane-3-carboxylic acid has been shown to inhibit the activity of epoxide hydrolases, which are involved in the metabolism of epoxides.
Biochemical and Physiological Effects
3-cyclopropyloxolane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In particular, 3-cyclopropyloxolane-3-carboxylic acid has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, 3-cyclopropyloxolane-3-carboxylic acid has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, aldo-keto reductases, and epoxide hydrolases. Furthermore, 3-cyclopropyloxolane-3-carboxylic acid has been shown to have an inhibitory effect on the activity of proteases, which are involved in the metabolism of proteins.

Advantages and Limitations for Lab Experiments

3-cyclopropyloxolane-3-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 3-cyclopropyloxolane-3-carboxylic acid is that it is a relatively inexpensive and readily available compound. In addition, 3-cyclopropyloxolane-3-carboxylic acid is an easily synthesized compound, and it can be synthesized in a variety of ways. Furthermore, 3-cyclopropyloxolane-3-carboxylic acid is a relatively stable compound, and it has a relatively low toxicity. However, one of the main limitations of 3-cyclopropyloxolane-3-carboxylic acid is that it is not very soluble in water, and this can make it difficult to use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for research on 3-cyclopropyloxolane-3-carboxylic acid. One of the main areas of research is the development of new synthesis methods for 3-cyclopropyloxolane-3-carboxylic acid. In addition, further research is needed to better understand the biochemical and physiological effects of 3-cyclopropyloxolane-3-carboxylic acid. Furthermore, further research is needed to better understand the mechanism of action of 3-cyclopropyloxolane-3-carboxylic acid and to develop new applications for 3-cyclopropyloxolane-3-carboxylic acid in the field of medicinal chemistry. Finally, further research is needed to develop new methods for the detection and quantification of 3-cyclopropyloxolane-3-carboxylic acid in biological samples.

Synthesis Methods

3-cyclopropyloxolane-3-carboxylic acid is synthesized by a variety of methods. The most common method is the reaction of cyclopropyl bromide with an aqueous solution of sodium hydroxide. This reaction yields 3-cyclopropyloxolane-3-carboxylic acid and sodium bromide as by-products. Other methods of synthesis include the reaction of cyclopropyl bromide with an aqueous solution of potassium hydroxide, the reaction of cyclopropyl bromide with an alkaline solution of sodium hydroxide, and the reaction of cyclopropyl bromide with an alkaline solution of potassium hydroxide. In addition, 3-cyclopropyloxolane-3-carboxylic acid can also be synthesized by the reaction of cyclopropyl bromide with an aqueous solution of sodium hydroxide and an aqueous solution of hydrochloric acid.

Scientific Research Applications

3-cyclopropyloxolane-3-carboxylic acid has been widely studied for its potential biological activities and applications in medicinal chemistry. In particular, 3-cyclopropyloxolane-3-carboxylic acid has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, 3-cyclopropyloxolane-3-carboxylic acid has been studied for its potential use as an antioxidant and for its ability to scavenge reactive oxygen species. Furthermore, 3-cyclopropyloxolane-3-carboxylic acid has been studied for its potential use in the treatment of cancer and other diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclopropyloxolane-3-carboxylic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopropylmethyl bromide", "Sodium hydride", "Ethyl acetoacetate", "Sodium ethoxide", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Chloroacetic acid", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-cyclopropylpropanoic acid by reacting cyclopropylmethyl bromide with sodium hydride in dry dimethylformamide (DMF) at room temperature.", "Step 2: Condensation of 3-cyclopropylpropanoic acid with ethyl acetoacetate in the presence of sodium ethoxide in ethanol to form 3-cyclopropyl-4-oxobutanoic acid.", "Step 3: Reduction of 3-cyclopropyl-4-oxobutanoic acid with sodium borohydride in acetic acid to obtain 3-cyclopropyl-4-hydroxybutanoic acid.", "Step 4: Esterification of 3-cyclopropyl-4-hydroxybutanoic acid with chloroacetic acid in the presence of sodium hydroxide in ethanol to form 3-cyclopropyl-4-(2-chloroacetoxy)butanoic acid.", "Step 5: Reduction of 3-cyclopropyl-4-(2-chloroacetoxy)butanoic acid with sodium cyanoborohydride in ethanol to obtain 3-cyclopropyl-4-(2-hydroxyacetoxy)butanoic acid.", "Step 6: Cyclization of 3-cyclopropyl-4-(2-hydroxyacetoxy)butanoic acid with hydrochloric acid in ethanol to form 3-cyclopropyloxolane-3-carboxylic acid.", "Step 7: Purification of the product by washing with sodium bicarbonate, sodium chloride, and water." ] }

CAS RN

1553174-95-0

Product Name

3-cyclopropyloxolane-3-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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